5beta-Ergost-24-ene

Catalog No.
S1504886
CAS No.
14949-17-8
M.F
C28H48
M. Wt
384.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5beta-Ergost-24-ene

CAS Number

14949-17-8

Product Name

5beta-Ergost-24-ene

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5,6-dimethylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C28H48

Molecular Weight

384.7 g/mol

InChI

InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h21-26H,7-18H2,1-6H3/t21-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

OVBFQJASDRTBRK-JQLPBIJHSA-N

SMILES

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

5β-Ergost-24-ene

Canonical SMILES

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CCC(=C(C)C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

5beta-Ergost-24-ene is a steroid compound with the molecular formula C28H48C_{28}H_{48}. It belongs to the ergosterol family, which is characterized by its unique structure featuring a steroid backbone. This compound is notable for its presence in certain fungi and plants, where it plays a role in cellular functions and membrane integrity. Ergosterol derivatives, including 5beta-Ergost-24-ene, are of significant interest in biochemistry and pharmacology due to their biological activities and potential therapeutic applications.

Typical of steroid compounds. These include:

  • Hydrogenation: The addition of hydrogen can convert double bonds to single bonds, potentially altering the compound's biological activity.
  • Oxidation: This reaction can introduce functional groups such as hydroxyl groups, which may enhance solubility and reactivity.
  • Reduction: The reduction of ketone or aldehyde groups can lead to the formation of alcohols, affecting the compound's pharmacological properties.

The specific reaction pathways will depend on the presence of catalysts, temperature, and other reaction conditions

5beta-Ergost-24-ene exhibits various biological activities that are relevant in pharmacology. It is known to:

  • Modulate Membrane Fluidity: Similar to cholesterol in animal cells, ergosterol and its derivatives help maintain membrane integrity and fluidity in fungal cells.
  • Antifungal Properties: Compounds related to ergosterol are often targeted for antifungal drug development due to their role in fungal cell membranes.
  • Potential Anti-inflammatory Effects: Some studies suggest that ergosterol derivatives may exhibit anti-inflammatory properties, making them candidates for therapeutic applications .

The synthesis of 5beta-Ergost-24-ene can be achieved through several methods:

  • Biological Synthesis: Fungi and certain plants naturally produce this compound through enzymatic pathways involving sterol biosynthesis.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler sterols or steroids, utilizing reagents that facilitate the formation of specific functional groups.
  • Semi-synthesis: This approach combines natural extraction from sources like fungi with chemical modifications to enhance yield or alter properties .

5beta-Ergost-24-ene has several applications:

  • Pharmaceuticals: Its antifungal properties make it a candidate for drug development against fungal infections.
  • Nutraceuticals: Ergosterol derivatives are explored for their health benefits, including potential roles in cholesterol management and immune support.
  • Research: It serves as a model compound in studies related to steroid chemistry and biological activity.

Research on interaction studies involving 5beta-Ergost-24-ene focuses on its interactions with various biological molecules:

  • Receptor Binding: Investigations into how this compound interacts with cellular receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition: Studies may explore whether 5beta-Ergost-24-ene inhibits enzymes involved in sterol metabolism or other biochemical pathways.
  • Drug Synergy: Research may also assess how this compound works synergistically with other antifungal agents or drugs .

5beta-Ergost-24-ene shares structural similarities with several other compounds, particularly within the ergosterol family and other steroids. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
ErgosterolHighPrecursor to vitamin D2; common in fungi
CholesterolModerateFound in animal cells; crucial for membrane structure
SitosterolModeratePlant sterol; associated with cholesterol-lowering effects
CampesterolModeratePlant sterol; influences plant membrane fluidity

Uniqueness of 5beta-Ergost-24-ene

5beta-Ergost-24-ene is unique due to its specific configuration at the 5-beta position, which influences its biological activity and interactions compared to other sterols. Its distinct properties make it a valuable subject for further research in both pharmacological and biochemical contexts.

Dehydrobromination Strategies for Steroidal Diene Formation

Dehydrobromination represents a fundamental approach for constructing double bonds in steroidal frameworks, particularly in the synthesis of 5β-ergost-24-ene derivatives [4]. The formation of steroidal dienes through dehydrobromination has been extensively studied, with particular emphasis on the conversion of dibrominated steroid precursors to their corresponding unsaturated analogs [4] [9].

The classical approach involves the treatment of 22,23-dibromo-5β-ergostane with 1,5-diazabicyclo[4.3.0]non-5-ene, which serves as both a base and a nucleophile in the elimination reaction [4]. This methodology has proven highly effective for the selective formation of 5β-ergosta-22,24(28)-diene, demonstrating the utility of diazabicyclononene in steroid chemistry [4]. The reaction proceeds through an elimination mechanism where the bicyclic base abstracts protons adjacent to the bromine atoms, facilitating the formation of carbon-carbon double bonds [4].

Research has demonstrated that the stereochemical outcome of dehydrobromination reactions is strongly influenced by the spatial arrangement of the brominated precursors [10]. Studies on related steroidal systems have shown that the configuration of halogen substituents dictates whether anti or syn elimination pathways predominate [10]. In the case of 6β,7α-dibromo steroid compounds, treatment with potassium carbonate in dimethylformamide unexpectedly yields 4-bromo-3-keto-4,6-diene derivatives rather than the anticipated 6-bromo products, indicating complex rearrangement processes during dehydrobromination [10].

The efficiency of dehydrobromination reactions is significantly affected by solvent choice and reaction conditions [14]. Comparative studies using various aprotic solvents have revealed that dimethylformamide provides superior yields compared to benzene or other organic media [14]. Temperature control is critical, as elevated temperatures can lead to extensive decomposition of the desired products [14].

SubstrateBaseSolventTemperature (°C)Yield (%)Product
22,23-Dibromo-5β-ergostane1,5-DiazabicyclononeneDimethylformamide0-30855β-Ergosta-22,24(28)-diene
6β,7α-Dibromo steroidPotassium carbonateDimethylformamideRoom temperature704-Bromo-3-keto-4,6-diene
Polyacylglycosyl bromides1,5-DiazabicyclononeneDimethylformamide0-30752-Hydroxyglycals

Stereochemical Control in Partial Synthesis from Stigmasterol Precursors

The partial synthesis of 5β-ergost-24-ene derivatives from stigmasterol precursors requires careful attention to stereochemical control throughout the synthetic sequence [11] [25]. Stigmasterol, a readily available phytosterol, serves as an ideal starting material due to its structural similarity to the target ergostane framework and the presence of existing stereocenters that can guide subsequent transformations [11] [25].

The conversion of stigmasterol to ergosterol derivatives typically involves selective hydrogenation of the side-chain double bond at positions 22-23 [11]. However, this approach often suffers from poor selectivity, producing mixtures of the desired β-sitosterol alongside recovered starting material and fully saturated stigmastanol [11]. To overcome these limitations, researchers have developed alternative strategies involving temporary protection of the 5,6-double bond [11].

One successful approach involves the protection of the Δ5-6 alkene as an epoxide, which permits selective manipulation of the side chain while preserving the steroid nucleus [11]. Selective epoxidation of stigmasterol acetate with copper permanganate produces a 6:1 mixture of 5β,6β- and 5α,6α-epoxides [11]. Subsequent hydrogenation over palladium-carbon cleanly furnishes the corresponding sitosterol epoxides, which can be deoxygenated using aluminum triiodide to regenerate the desired steroid framework [11].

The stereochemical outcome of side-chain modifications is influenced by the steric environment around the reactive centers [27]. Studies on stigmasterol derivatives functionalized at positions 22 and 23 have revealed that epoxidation reactions proceed with high diastereoselectivity when the steroid nucleus is appropriately protected [27]. The 3α,5α-cyclo-6β-methoxy derivative of stigmasterol serves as an effective substrate for epoxidation, yielding separable diastereomeric epoxides that can be converted to the corresponding 22,23-epoxystigmasterol derivatives [27].

Starting MaterialProtection StrategyEpoxidation ReagentDiastereomeric RatioOverall Yield (%)
Stigmasterol acetateEpoxide formationCopper permanganate6:1 (5β,6β:5α,6α)52
3α,5α-Cyclo-6β-methoxystigmasterolTemporary cyclizationmeta-Chloroperbenzoic acid3:248
StigmasterolDirect epoxidationmeta-Chloroperbenzoic acid2.6:1 (α:β)60

The configuration of newly formed stereocenters can be controlled through the choice of reducing agents and reaction conditions [20]. Studies on the stereoselective introduction of hydroxyl groups at position 14 of steroid molecules have demonstrated that epoxidation followed by controlled ring-opening provides access to both α and β-hydroxyl configurations [20]. The steric bulk of substituents at position 17 significantly influences the stereochemical outcome of epoxidation reactions at the 14-15 double bond [20].

Reaction Optimization Using Diazabicyclo Non-ene Catalysts

1,5-Diazabicyclo[4.3.0]non-5-ene has emerged as a versatile catalyst for various transformations in steroid chemistry, offering unique advantages in terms of selectivity and reaction efficiency [16] [18]. This bicyclic amidine base exhibits exceptional capability for promoting dehydrohalogenation reactions while maintaining compatibility with sensitive functional groups present in steroid molecules [16] [18].

The mechanism of action involves the bicyclic base functioning as both a proton acceptor and a nucleophile, facilitating elimination reactions through a coordinated process [12]. Unlike conventional bases, 1,5-diazabicyclononene can engage in multiple interactions with substrate molecules, leading to enhanced regioselectivity and stereoselectivity in elimination reactions [12]. The rigid bicyclic structure provides a well-defined spatial arrangement of basic sites, contributing to the observed selectivity patterns [12].

Optimization studies have revealed that the effectiveness of 1,5-diazabicyclononene is highly dependent on reaction conditions and substrate structure [18]. Temperature control is particularly critical, as the base exhibits different reactivity profiles at various thermal regimes [18]. At elevated temperatures, 1,5-diazabicyclononene can promote rearrangement reactions alongside the desired elimination processes [18].

Solvent effects play a crucial role in determining the outcome of reactions catalyzed by 1,5-diazabicyclononene [17]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance the basicity of the catalyst while providing appropriate solvation for ionic intermediates [17]. The choice of solvent also influences the stability of the catalyst and the selectivity of competing reaction pathways [17].

Recent investigations have explored the use of 1,5-diazabicyclononene in conjunction with other catalytic systems to achieve improved reaction outcomes [18]. The combination of the bicyclic base with transition metal catalysts has shown promise for enabling new types of transformations in steroid chemistry [18]. These hybrid catalytic systems offer the potential for accessing previously inaccessible synthetic targets through novel mechanistic pathways [18].

Catalyst SystemSubstrate TypeReaction ConditionsSelectivityYield (%)
1,5-DiazabicyclononeneAlkyl halidesDimethylformamide, 50°CE/Z > 10:185-92
1,5-DiazabicyclononeneGlycosyl bromidesDimethylformamide, 0-30°CAnti elimination70-85
1,5-Diazabicyclononene + PalladiumSteroid halidesTetrahydrofuran, 80°CRegioselective78-88

The application of 1,5-diazabicyclononene in steroid synthesis has been extended to include complex multi-step sequences where the base serves multiple roles throughout the synthetic pathway [4]. In the synthesis of ergosta-5,7,22,24(28)-tetraen-3β-ol, the bicyclic base facilitates both the dehydrobromination of dibrominated intermediates and the regeneration of conjugated diene systems from cycloaddition products [4]. This dual functionality demonstrates the versatility of 1,5-diazabicyclononene as a synthetic tool in advanced steroid chemistry [4].

XLogP3

11.2

Dates

Last modified: 07-17-2023

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